

Application Notes and Protocols for SR14150

Drug Interaction Studies

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Compound of Interest

Compound Name: SR14150

Cat. No.: B1681994

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Introduction

SR14150, also known as AT-200, is a potent and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family. It also exhibits partial agonist activity at the mu-opioid receptor (MOR). This dual activity profile makes **SR14150** a compound of interest for investigating the roles of the NOP and MOR systems in various physiological and pathological processes, including pain, addiction, and mood disorders. Understanding the interaction of **SR14150** with its primary and secondary targets is crucial for elucidating its mechanism of action and therapeutic potential.

These application notes provide a comprehensive guide for designing and conducting in vitro drug interaction studies for **SR14150**. The protocols detailed herein cover essential assays to characterize the binding affinity, functional potency, and downstream signaling effects of **SR14150** and potential interacting compounds at both the NOP and mu-opioid receptors.

Data Presentation

The following tables summarize the in vitro pharmacological profile of **SR14150** at human NOP and mu-opioid receptors, providing a baseline for drug interaction studies.

Table 1: Receptor Binding Affinity of **SR14150**

Receptor	Radioligand	SR14150 K _i (nM)	Reference Compound	Reference K _i (nM)
Human NOP	[³ H]-Nociceptin	1.5	Nociceptin/Orphanin FQ	< 1
Human MOR	[³ H]-DAMGO	30	DAMGO	< 5

K_i values represent the inhibitory constant and are a measure of binding affinity. Lower K_i values indicate higher affinity. Data presented is a compilation from published studies.[\[1\]](#)

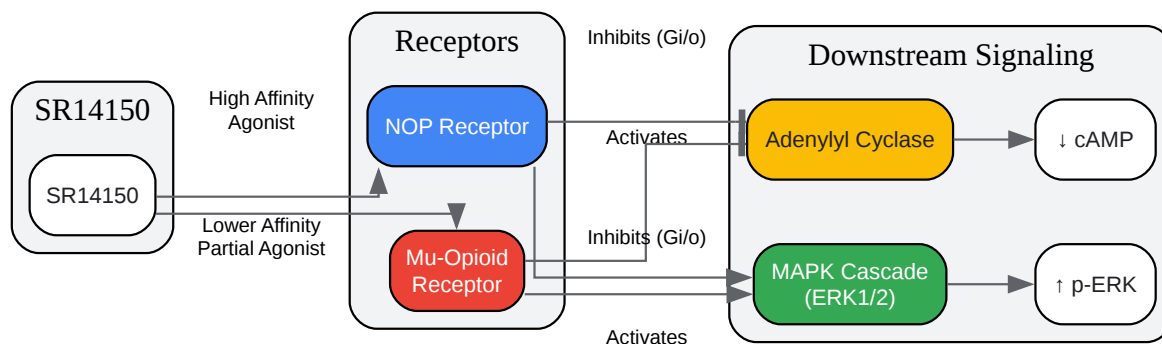
Table 2: Functional Activity of **SR14150**

Receptor	Assay	SR14150 Activity Profile	SR14150 EC ₅₀ (nM)	SR14150 E _{max} (%)	Reference Agonist	Reference EC ₅₀ (nM)	Reference E _{max} (%)
Human NOP	[³⁵ S]GTP γS Binding	Partial Agonist	~10-50	~60-80	Nociceptin/Orphanin FQ	~5-20	100
Human MOR	[³⁵ S]GTP γS Binding	Partial Agonist	~50-200	~30-50	DAMGO	~10-30	100

EC₅₀ (half-maximal effective concentration) is a measure of potency. E_{max} (maximum effect) is a measure of efficacy relative to a standard full agonist. The values presented are approximate and may vary depending on the specific experimental conditions.

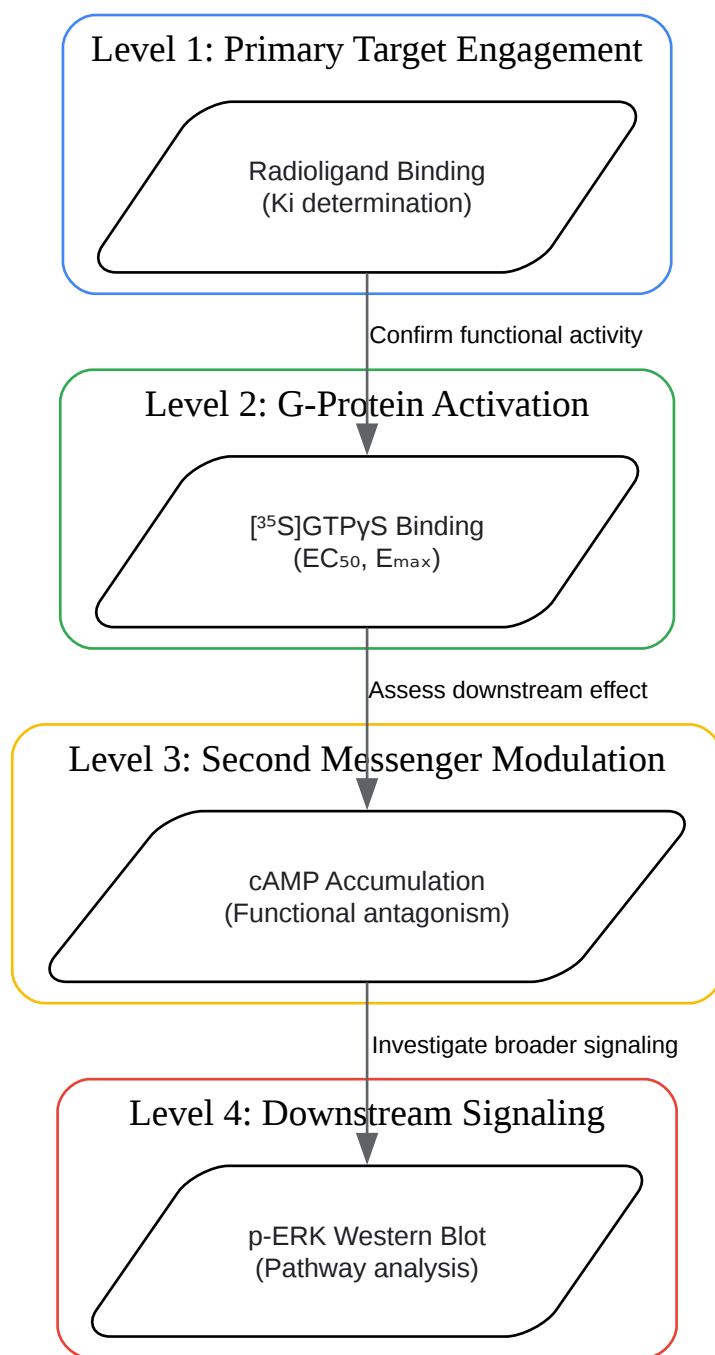
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the NOP and mu-opioid receptors and a general workflow for characterizing **SR14150** drug interactions.



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Caption: SR14150 Signaling Pathways.



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Caption: Experimental Workflow for **SR14150** Interaction Studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and reagents

used.

Protocol 1: Radioligand Binding Assay for NOP and MOR

Objective: To determine the binding affinity (K_i) of **SR14150** and interacting compounds for the NOP and mu-opioid receptors.

Materials:

- Cell membranes prepared from HEK293 or CHO cells stably expressing either human NOP or MOR.
- Radioligands: [^3H]-Nociceptin for NOP; [^3H]-DAMGO for MOR.
- Unlabeled ligands: Nociceptin/Orphanin FQ (for NOP non-specific binding), DAMGO (for MOR non-specific binding), **SR14150**, and test compounds.
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well plates.
- Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
- Cell harvester.
- Scintillation counter and scintillation fluid.

Procedure:

- Assay Setup: In a 96-well plate, add in triplicate:
 - Total Binding: 50 μL binding buffer, 50 μL radioligand, 50 μL cell membranes (5-20 μg protein).

- Non-specific Binding: 50 μ L unlabeled ligand (1 μ M N/OFQ for NOP, 10 μ M DAMGO for MOR), 50 μ L radioligand, 50 μ L cell membranes.
- Competition Binding: 50 μ L of various concentrations of **SR14150** or test compound, 50 μ L radioligand, 50 μ L cell membranes.
- Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
- Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the competing ligand.
- Determine the IC₅₀ value (concentration of competing ligand that inhibits 50% of specific binding) using non-linear regression.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its dissociation constant.

Protocol 2: [³⁵S]GTPyS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (E_{max}) of **SR14150** and interacting compounds at NOP and MOR.

Materials:

- Cell membranes (as in Protocol 1).
- [³⁵S]GTPyS.

- GDP (Guanosine diphosphate).
- Unlabeled GTPyS (for non-specific binding).
- **SR14150**, test compounds, and reference agonists (N/OFQ for NOP, DAMGO for MOR).
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

- Assay Setup: In a 96-well plate, add in triplicate:
 - Basal Binding: 50 µL assay buffer, 50 µL [³⁵S]GTPyS, 50 µL GDP (10 µM final), 50 µL cell membranes.
 - Non-specific Binding: 50 µL unlabeled GTPyS (10 µM final), 50 µL [³⁵S]GTPyS, 50 µL GDP, 50 µL cell membranes.
 - Stimulated Binding: 50 µL of various concentrations of **SR14150** or test compound, 50 µL [³⁵S]GTPyS, 50 µL GDP, 50 µL cell membranes.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Filtration and Counting: Follow the same procedure as in Protocol 1.

Data Analysis:

- Calculate the specific binding for each concentration.
- Plot the percentage of stimulation over basal against the log concentration of the agonist.
- Determine EC₅₀ and E_{max} values using non-linear regression. Efficacy is often expressed as a percentage of the maximal stimulation achieved with a reference full agonist.

Protocol 3: cAMP Accumulation Assay

Objective: To measure the inhibition of adenylyl cyclase activity by **SR14150**, which is characteristic of G_{i/o}-coupled receptors.

Materials:

- Whole cells (HEK293 or CHO) expressing NOP or MOR.
- Forskolin (to stimulate adenylyl cyclase).
- IBMX (a phosphodiesterase inhibitor).
- **SR14150**, test compounds, and reference agonists.
- cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

- Cell Seeding: Seed cells in a 96- or 384-well plate and grow to confluence.
- Pre-treatment: Pre-incubate cells with IBMX (e.g., 500 μ M) for 15-30 minutes at 37°C.
- Compound Addition: Add various concentrations of **SR14150** or test compound and incubate for 15 minutes.
- Stimulation: Add forskolin (1-10 μ M, to be optimized) to all wells except the basal control and incubate for 15-30 minutes at 37°C.
- Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

Data Analysis:

- Generate a cAMP standard curve.
- Calculate the cAMP concentration in each well.
- Plot the percentage inhibition of the forskolin-stimulated response against the log concentration of the agonist.
- Determine the IC₅₀ value for the inhibition of cAMP accumulation.

Protocol 4: Phospho-ERK1/2 Western Blot

Objective: To assess the activation of the MAPK/ERK signaling pathway downstream of NOP and MOR activation by **SR14150**.

Materials:

- Whole cells expressing NOP or MOR.
- **SR14150**, test compounds, and reference agonists.
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Primary antibodies: rabbit anti-phospho-ERK1/2 (p-ERK) and mouse anti-total-ERK1/2 (t-ERK).
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
- SDS-PAGE gels and Western blotting apparatus.
- ECL detection reagents and imaging system.

Procedure:

- Cell Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat with various concentrations of **SR14150** or test compound for 5-15 minutes.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine protein concentration of the lysates (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate with anti-p-ERK primary antibody overnight at 4°C.

- Wash and incubate with HRP-conjugated anti-rabbit secondary antibody.
- Detect with ECL reagents.
- Stripping and Reprobing: Strip the membrane and reprobe with anti-t-ERK primary antibody and HRP-conjugated anti-mouse secondary antibody to normalize for protein loading.

Data Analysis:

- Quantify the band intensities for p-ERK and t-ERK using densitometry software (e.g., ImageJ).
- Calculate the ratio of p-ERK to t-ERK for each sample.
- Plot the fold change in p-ERK/t-ERK ratio over the vehicle control against the log concentration of the agonist.

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References

- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/ μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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